N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (DMSO-d₆, 400 MHz) reveals key structural features:
- Quinazoline protons : Aromatic signals at δ 7.45–8.20 ppm (multiplet, 4H, H5–H8) .
- Furan moiety : Protons at δ 6.35 (dd, 1H, H3), δ 6.90 (d, 1H, H4), and δ 7.55 (s, 1H, H5) .
- N-Methyl group : Singlet at δ 3.10 ppm (3H, CH₃) .
- N-CH₂-furan : Doublet at δ 4.25 ppm (2H, CH₂) .
¹³C NMR confirms the quinazoline skeleton (C2=NH at δ 158.9 ppm, C4=NH at δ 160.2 ppm) and furan carbons (δ 110.5, 118.2, 142.0 ppm) .
Infrared (IR) Spectroscopy
IR peaks (KBr, cm⁻¹):
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 255.1 [M+H]⁺ for the free base, consistent with its molecular weight . The hydrochloride salt exhibits a peak at m/z 291.2 [M+H]⁺, with a chlorine isotopic pattern .
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data for the hydrochloride salt reveals a planar quinazoline core with a dihedral angle of 85.3° between the quinazoline and furan rings . The N1 nitrogen is protonated, forming a hydrogen bond with the chloride ion (N1–H···Cl⁻ distance: 2.98 Å). The methyl group at N2 adopts an equatorial conformation, minimizing steric hindrance .
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 10.45 Å, c = 14.30 Å |
| Bond Angle (C2-N1-C4) | 117.5° |
Comparative Analysis with Related Quinazoline Derivatives
Structural comparisons with analogs highlight key differences:
- N2 Substituents : Methyl groups enhance solubility compared to bulkier aryl substitutions (e.g., 2-N-(3-chlorophenyl) derivatives ).
- N4 Linkers : The furan-2-ylmethyl group introduces conformational flexibility absent in rigid spacers (e.g., benzyl or phenyl) .
- Electronic Effects : The electron-rich furan ring increases π-density on the quinazoline core, altering reactivity in electrophilic substitutions .
Table 3: Structural Comparison of Quinazoline Derivatives
| Compound | N2 Substituent | N4 Substituent | LogP |
|---|---|---|---|
| Target Compound | Methyl | Furan-2-ylmethyl | 2.87 |
| Analog 1 | 3-Chlorophenyl | Furan-2-ylmethyl | 3.45 |
| Analog 2 | Hydrogen | Benzyl | 3.12 |
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.ClH/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10;/h2-8H,9H2,1H3,(H2,15,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSTNHGCDJMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized quinazoline compounds .
Scientific Research Applications
Therapeutic Applications
-
Adenosine A2A Receptor Antagonism
- The compound has shown promising results as an antagonist for the adenosine A2A receptor, which is implicated in various neurodegenerative diseases and cancer therapies. Research indicates that derivatives of quinazoline, including N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride, exhibit high binding affinities and antagonist activities against this receptor. Specifically, modifications at the C6 and C7 positions of the quinazoline scaffold enhance these properties significantly .
-
Anticancer Activity
- Quinazoline derivatives are being investigated for their anticancer properties. The structural modifications in this compound may lead to compounds that can inhibit tumor growth by targeting specific pathways involved in cancer progression. The furan moiety contributes to hydrophobic interactions that are crucial for binding to cancer-related targets .
-
Neuroprotective Effects
- There is emerging evidence that compounds with similar structures can protect neuronal cells from apoptosis and oxidative stress. The ability of this compound to modulate neuroinflammatory responses may position it as a candidate for treating neurodegenerative conditions such as Parkinson's disease .
Structure-Activity Relationships (SAR)
The efficacy of this compound is closely linked to its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Furan Ring | Enhances binding affinity through hydrophobic interactions |
| Methyl Substituents | Modulate solubility and receptor affinity |
| Amino Groups | Critical for receptor interaction and biological activity |
Research indicates that the introduction of a furan ring at the C4 position of the quinazoline enhances binding affinities compared to other substituents like phenyl or fluorophenyl groups . This is attributed to optimal steric compatibility and favorable electronic interactions within the receptor binding site.
Case Studies
- Binding Affinity Studies
- In Vivo Efficacy
- Neuroprotection Trials
Mechanism of Action
The mechanism of action of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Selected Quinazoline Derivatives
Key Observations :
- Furan vs. Benzyl/Phenyl : The furan-2-ylmethyl group at N4 introduces an oxygen atom, enabling hydrogen bonding with biological targets, which is absent in benzyl or phenyl analogs. This may improve aqueous solubility compared to more lipophilic substituents .
- Methyl vs. However, phenyl groups may enhance π-π stacking with aromatic residues in proteins .
Key Observations :
- While direct activity data for the target compound is unavailable, structurally similar quinazolines (e.g., AChE inhibitors with IC50 values ~2–3 µM) suggest that the furan substituent could modulate inhibitory potency. The oxygen in furan may mimic interactions seen with methoxy groups in active compounds .
- Chlorophenyl-substituted analogs (e.g., from ) likely exhibit higher binding affinity due to electronegative chlorine but may suffer from increased toxicity .
Biological Activity
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its antileishmanial and vasodilatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.4 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N4-(furan-2-ylmethyl)-N2-methylquinazoline-2,4-diamine hydrochloride |
| CAS Number | 438025-23-1 |
Synthesis
The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine typically involves the reaction of appropriate furan derivatives with quinazoline intermediates. The method often utilizes catalytic conditions to enhance yield and purity, ensuring the compound's efficacy for biological testing.
Antileishmanial Activity
Research has demonstrated that N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine exhibits antileishmanial activity . A study published in ACS Publications highlights its effectiveness against Leishmania species, showing significant inhibition of parasite growth in vitro. The mechanism is believed to involve interference with the metabolic pathways essential for the parasite's survival .
Vasodilatory Effects
Another critical aspect of this compound is its vasodilatory activity . A recent study investigated the effects of similar quinazoline derivatives on vascular smooth muscle. It was found that these compounds could induce vasorelaxation in isolated mesenteric arteries through the activation of guanylate cyclase and subsequent increase in cyclic GMP levels .
The vasodilatory effect was characterized by:
- Mechanism : Activation of potassium channels and inhibition of calcium influx.
- Comparative Potency : Similar efficacy to established vasodilators like nifedipine.
Case Studies
- Antileishmanial Efficacy : In vitro studies indicated that N4-substituted quinazolines showed IC50 values in the low micromolar range against Leishmania donovani, suggesting a promising therapeutic index for further development .
- Vasorelaxation Studies : In experiments on Wistar rats, acute administration of the compound resulted in a significant drop in blood pressure without adverse effects on liver function at therapeutic doses. This suggests a favorable safety profile for potential clinical applications .
Q & A
Basic Question: What are the key steps in synthesizing N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Diazotization : Formation of a diazonium salt from aniline derivatives using sodium nitrite and hydrochloric acid.
Coupling Reaction : The diazonium salt reacts with acetonitrile derivatives to form intermediate quinazoline precursors.
Substitution : Introduction of the furan-2-ylmethyl and methyl groups via nucleophilic substitution under controlled pH and temperature.
Critical solvents include dimethylformamide (DMF) or dichloromethane, with catalysts like triethylamine to enhance yield .
Advanced Question: How can computational methods optimize the synthesis yield of this compound?
Methodological Answer:
Reaction path search algorithms (e.g., quantum chemical calculations) can predict energy barriers and intermediates. For example, ICReDD’s approach combines computational modeling with experimental feedback to refine conditions (e.g., solvent choice, temperature). This reduces trial-and-error cycles and identifies optimal reaction pathways, improving yield by up to 30% in analogous quinazoline syntheses .
Basic Question: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolves 3D conformation, though this requires high-purity crystals .
Advanced Question: How does molecular modeling predict binding interactions with adenosine receptors?
Methodological Answer:
Docking simulations (e.g., AutoDock Vina) map the compound’s 3D structure onto receptor active sites. For A adenosine receptors, the quinazoline backbone aligns with hydrophobic pockets, while the furan group forms hydrogen bonds with Thr88 and His264 residues. Free energy calculations (MM-PBSA) quantify binding affinity, corroborating experimental K values .
Basic Question: Which biological targets are associated with this compound?
Methodological Answer:
Primary targets include adenosine receptors, particularly A (K < 100 nM in vitro). This receptor modulates cAMP pathways, impacting neurological and cardiovascular functions. Secondary targets may involve kinases due to the quinazoline scaffold’s ATP-binding affinity .
Advanced Question: How to assess receptor subtype selectivity using radioligand displacement assays?
Methodological Answer:
Membrane Preparation : Isolate A, A, A, and A receptors from transfected HEK293 cells.
Competition Binding : Incubate with H-ZM241385 (A-specific) and increasing compound concentrations.
Data Analysis : Calculate IC and K using the Cheng-Prusoff equation. Selectivity ratios (A/A > 50:1) indicate subtype specificity .
Basic Question: How to resolve contradictory data in binding affinity studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell lines, radioligand batches). Standardize protocols:
- Use identical buffer conditions (e.g., Tris-HCl pH 7.4).
- Validate with reference ligands (e.g., CGS21680 for A).
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers .
Advanced Question: What methodologies quantify metabolic stability in hepatic microsomes?
Methodological Answer:
Incubation : Mix compound with human liver microsomes (HLM) and NADPH cofactor.
Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
LC-MS/MS Analysis : Measure parent compound depletion. Calculate half-life (t) and intrinsic clearance (CL) using the formula:
.
Basic Question: What solvent systems are optimal for solubility studies?
Methodological Answer:
- Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance.
- Co-Solvents : ≤10% DMSO or PEG-400 to enhance solubility without denaturing proteins.
- HPLC Compatibility : Use acetonitrile/water gradients for analytical quantification .
Advanced Question: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
Core Modifications : Vary substituents on the quinazoline ring (e.g., methyl, phenyl, halogens).
Side-Chain Optimization : Replace furan-2-ylmethyl with other heterocycles (e.g., thiophene, pyridine).
Assay Tiering :
- Primary : Binding affinity (radioligand assays).
- Secondary : Functional activity (cAMP accumulation for A).
- Tertiary : Pharmacokinetics (CL, plasma protein binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
